6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
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Overview
Description
6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: is an organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a chloro group at the 6th position, an isopropyl group at the 1st position, and a carbaldehyde group at the 3rd position of the pyrrolopyridine ring. It is a white to light yellow solid that is soluble in organic solvents such as dimethyl sulfoxide and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-chloropyridine and an appropriate amine.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via an alkylation reaction using isopropyl halides under basic conditions.
Chlorination: The chloro group can be introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: 6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid.
Reduction: 6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology and Medicine: This compound has been studied for its potential biological activities, including its role as an inhibitor of certain enzymes and receptors. It has shown promise in the development of anti-cancer and anti-inflammatory agents .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also used in the development of dyes and pigments .
Mechanism of Action
The mechanism of action of 6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors on the cell surface, modulating signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
6-Chloro-1H-pyrrolo[3,2-c]pyridine: Lacks the isopropyl and carbaldehyde groups.
6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid: Contains a carboxylic acid group instead of a carbaldehyde group.
6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-methanol: Contains a methanol group instead of a carbaldehyde group.
Uniqueness: The presence of the isopropyl and carbaldehyde groups in 6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde imparts unique chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in organic synthesis. Additionally, the compound’s ability to interact with specific molecular targets makes it a valuable candidate for drug development .
Properties
Molecular Formula |
C11H11ClN2O |
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Molecular Weight |
222.67 g/mol |
IUPAC Name |
6-chloro-1-propan-2-ylpyrrolo[3,2-c]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H11ClN2O/c1-7(2)14-5-8(6-15)9-4-13-11(12)3-10(9)14/h3-7H,1-2H3 |
InChI Key |
IFJXVTJTCGFKLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CN=C(C=C21)Cl)C=O |
Origin of Product |
United States |
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